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Compound of Interest

Compound Name: EINECS 259-760-9

Cat. No.: B8706398

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data available for
4-acetyl-1-methylcyclohexene (CAS No: 6090-09-1). The information presented herein is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. It is important to note that the initial query for "4-acetyl-1,3,3-trimethyl-1-
cyclohexene" did not yield specific results; the data presented corresponds to the closely
related and more commonly referenced compound, 4-acetyl-1-methylcyclohexene. This
document compiles and presents key spectroscopic data in a structured format, outlines
general experimental protocols for the techniques cited, and includes a visual representation of
a typical spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 4-acetyl-1-
methylcyclohexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment
5.31 S 1H
2.50-2.39 m 1H
2.16-1.84 m 6H
2.10 S 3H
1.58 S 3H

Source: ChemicalBook.[1]

Table 2: **C NMR Spectroscopic Data

Chemical Shift (6) ppm

211.99

133.77

119.23

47.20

29.46

27.92

27.02

24.87

23.36

Source: ChemicalBook.[1]

Table 3: Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%)
138 100 (M+)

123 50

95 78

79 26

77 17

67 36

43 32

Source: ChemicalBook.[1]

Table 4: Infrared (IR) Spectroscopy Data

While a full list of peak assignments is not readily available, key spectral information indicates
the use of Fourier Transform Infrared Spectroscopy (FTIR) on a neat sample (liquid). The
presence of a ketone functional group is a prominent feature.

Technique Sample Form Source of Spectrum

Fluka Chemie AG, Buchs,

FTIR Capillary Cell: Neat )
Switzerland

ATR-IR - Aldrich

Source: PubChem.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic
techniques used to characterize 4-acetyl-1-methylcyclohexene. These protocols are based on
standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR

A sample of 4-acetyl-1-methylcyclohexene is typically dissolved in a deuterated solvent, such
as chloroform-d (CDCIs), to avoid solvent interference in the proton spectrum.[3] The solution is
then transferred to an NMR tube. The spectra are acquired on a spectrometer, such as a 400
MHz instrument.[1] For *H NMR, the spectral width is set to encompass the expected chemical
shifts for organic molecules, typically from 0 to 12 ppm. For 13C NMR, a wider spectral width is
used, for instance, from 0 to 220 ppm. Data is processed by applying a Fourier transform to the
acquired free induction decay (FID).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of ketones like 4-acetyl-1-methylcyclohexene, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common technique. The sample is injected into a gas
chromatograph, where it is vaporized and separated based on its volatility and interaction with
the stationary phase of the GC column. The separated components then enter the mass
spectrometer. In the case of the data presented, electron ionization (EI) at 70 eV was used.[1]
This high-energy ionization method causes fragmentation of the molecule, and the resulting
charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer, such
as a quadrupole, to generate a mass spectrum.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 4-acetyl-1-methylcyclohexene, the IR spectrum can be obtained using
a neat sample. This can be done by placing a thin film of the liquid between two salt plates
(e.g., NaCl or KBr), which are transparent to infrared radiation.[4] Alternatively, the Attenuated
Total Reflectance (ATR) technique can be used, where a drop of the sample is placed directly
onto an ATR crystal (e.g., diamond or germanium).[4] The infrared beam is passed through the
sample, and the absorbance of radiation at different wavenumbers (typically 4000 to 400 cm~1)
IS measured, providing information about the functional groups present in the molecule.[4]

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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